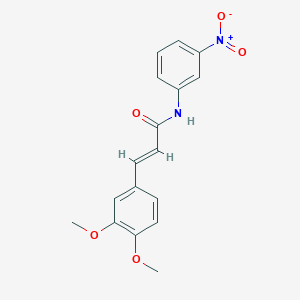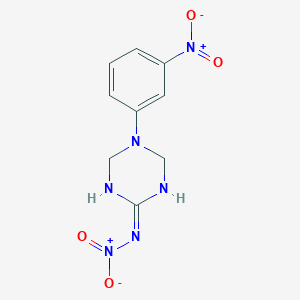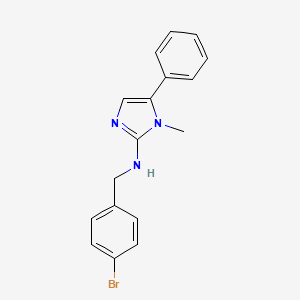
(2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide is an organic compound that features a furan ring and a benzothiadiazole moiety connected by a propenamide linker. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Synthesis of Benzothiadiazole: Benzothiadiazole can be synthesized by the condensation of o-phenylenediamine with sulfur and an oxidizing agent.
Coupling Reaction: The furan and benzothiadiazole moieties are then coupled through a propenamide linker using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The propenamide linker can be reduced to form the corresponding amine.
Substitution: The benzothiadiazole moiety can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Furanones or other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzothiadiazole derivatives.
Scientific Research Applications
Chemistry
Organic Electronics: Compounds with furan and benzothiadiazole moieties are often used in organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Catalysis: These compounds can act as ligands in metal-catalyzed reactions.
Biology
Drug Development: The unique structure of such compounds makes them potential candidates for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Therapeutics: Potential use in developing new therapeutic agents due to their bioactive properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide would depend on its specific application. In organic electronics, its electronic properties are due to the conjugated system formed by the furan and benzothiadiazole moieties. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-2-yl)-N-(benzothiazol-2-yl)prop-2-enamide: Similar structure but with a benzothiazole moiety instead of benzothiadiazole.
(2E)-3-(furan-2-yl)-N-(benzoxazol-2-yl)prop-2-enamide: Similar structure but with a benzoxazole moiety.
Uniqueness
The presence of the benzothiadiazole moiety in (2E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide imparts unique electronic properties that can be advantageous in specific applications such as organic electronics and catalysis.
Properties
Molecular Formula |
C14H11N3O2S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C14H11N3O2S/c1-9-4-6-11-14(17-20-16-11)13(9)15-12(18)7-5-10-3-2-8-19-10/h2-8H,1H3,(H,15,18)/b7-5+ |
InChI Key |
BLVSMPQZBPLHPV-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-benzylidene-3-{[(3-chloro-4-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B11562099.png)

![N-{(E)-[4-(hexadecylsulfanyl)phenyl]methylidene}-3-methoxyaniline](/img/structure/B11562118.png)
![N'-[(1E)-(3-bromophenyl)methylene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11562126.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl furan-2-carboxylate](/img/structure/B11562127.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11562134.png)
![N-[(1Z)-1-(4-methoxyphenyl)-3-oxo-3-{(2Z)-2-[(3E)-4-phenylbut-3-en-2-ylidene]hydrazinyl}prop-1-en-2-yl]benzamide](/img/structure/B11562139.png)
![N-(3-chlorophenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11562140.png)

![5-acetyl-2-amino-4-[3-(benzyloxy)phenyl]-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B11562156.png)


![N'-[(E)-[2-(Morpholin-4-YL)-5-nitrophenyl]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11562170.png)

